molecular formula C11H10BrNO2 B13523594 4-Bromo-5-methoxy-3-methylisoquinolin-1(2H)-one

4-Bromo-5-methoxy-3-methylisoquinolin-1(2H)-one

Cat. No.: B13523594
M. Wt: 268.11 g/mol
InChI Key: KFVIEGIQUNCNIW-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-3-methylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-3-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom at the desired position on the isoquinoline ring.

    Methoxylation: Introduction of the methoxy group.

    Methylation: Addition of the methyl group.

    Cyclization: Formation of the isoquinoline ring structure.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Organometallic reagents, halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution may introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various isoquinoline derivatives with potential biological activities.

Biology

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

Medicine

    Pharmacological Research: Explored for potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

    Chemical Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-3-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, known for its wide range of biological activities.

    5-Methoxyisoquinoline: Similar structure with a methoxy group, used in various research applications.

    3-Methylisoquinoline: Another derivative with a methyl group, studied for its unique properties.

Uniqueness

4-Bromo-5-methoxy-3-methylisoquinolin-1(2H)-one is unique due to the specific combination of bromine, methoxy, and methyl groups, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

4-bromo-5-methoxy-3-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C11H10BrNO2/c1-6-10(12)9-7(11(14)13-6)4-3-5-8(9)15-2/h3-5H,1-2H3,(H,13,14)

InChI Key

KFVIEGIQUNCNIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC=C2OC)C(=O)N1)Br

Origin of Product

United States

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